Comparative Cellular Potency in Acute Leukemia Models: Ro3280 vs. BI 2536 and Rigosertib
In a direct head-to-head comparison of PLK1 inhibitors in NB4 acute promyelocytic leukemia cells, Ro3280 demonstrated an IC50 of 13.45 nM, which was approximately 6.5-fold more potent than BI 2536 (IC50 = 87.65 nM) and comparable to Rigosertib (ON 01910.Na, IC50 = 13.02 nM) [1]. In K562 chronic myelogenous leukemia cells, Ro3280 showed an IC50 of 301 nM, which was approximately 1.5-fold more potent than BI 2536 (IC50 = 448 nM) and significantly more potent than Rigosertib (IC50 = 1606 nM) [1]. This demonstrates that the relative potency of PLK1 inhibitors can vary dramatically depending on the cellular context, and Ro3280 maintains superior or equivalent potency compared to widely used alternatives in these key leukemia models.
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 13.45 nM (NB4 cells); 301 nM (K562 cells) |
| Comparator Or Baseline | BI 2536: 87.65 nM (NB4), 448 nM (K562); Rigosertib: 13.02 nM (NB4), 1606 nM (K562) |
| Quantified Difference | 6.5-fold more potent than BI 2536 in NB4 cells; 1.5-fold more potent than BI 2536 and >5-fold more potent than Rigosertib in K562 cells |
| Conditions | Cell viability assay in NB4 and K562 leukemia cell lines |
Why This Matters
For researchers investigating PLK1 inhibition in leukemia, Ro3280 offers a more potent tool in specific cellular contexts, enabling the use of lower compound concentrations to minimize off-target effects.
- [1] Chen, S. et al. (2012). Identification of novel, potent and selective inhibitors of Polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 22(3), 1247-1250. View Source
